molecular formula C29H29F2N3O8 B606452 卡扎佐利 CAS No. 1025097-10-2

卡扎佐利

货号 B606452
CAS 编号: 1025097-10-2
分子量: 585.56
InChI 键: XWFCFMXQTBGXQW-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cadazolid is a novel antibiotic with potent activity against Clostridium difficile . It belongs to the class of organic compounds known as quinoline carboxylic acids .


Synthesis Analysis

Cadazolid was synthesized at Actelion Pharmaceuticals Ltd . The chemical structure of cadazolid combines the pharmacophores of oxazolidinone and fluoroquinolone antibiotics .


Molecular Structure Analysis

The chemical formula of Cadazolid is C29H29F2N3O8 . The exact mass is 585.19 and the molecular weight is 585.560 .


Chemical Reactions Analysis

Cadazolid acts as a potent inhibitor of protein synthesis, while inhibition of DNA synthesis was also observed, albeit only at substantially higher concentrations of the drug . Cadazolid was well tolerated up to 3000 mg given twice daily for 10 days .


Physical And Chemical Properties Analysis

Cadazolid has a molar mass of 585.561 g·mol −1 . The majority of the compound was recovered unchanged in the faeces, thus resulting in high concentrations at the site of action (colon) .

科学研究应用

艰难梭菌感染的治疗

卡扎佐利是一种新型的噁唑烷酮类抗生素,目前正在进行临床开发,用于治疗艰难梭菌相关腹泻 {svg_1}. 它在抑制艰难梭菌生长方面显示出有希望的结果。 艰难梭菌菌株 {svg_2}.

蛋白质合成的抑制

卡扎佐利是一种有效的蛋白质合成抑制剂 {svg_3}. 这是许多抗生素的关键作用机制,因为它阻止细菌产生必需的蛋白质,从而抑制细菌的生长 {svg_4}.

DNA合成的抑制

除了抑制蛋白质合成外,卡扎佐利还抑制DNA合成,尽管在药物浓度明显更高的情况下 {svg_5}. 这种双重作用机制可能增强其抗菌功效 {svg_6}.

抗药性发展的低潜力

卡扎佐利具有较低的自发耐药性发展潜力 {svg_7}. 这是抗生素研究领域的一个重要优势,因为耐药性的发展是许多现有抗生素面临的主要挑战 {svg_8}.

对耐利奈唑胺菌株的活性

卡扎佐利对耐利奈唑胺或对利奈唑胺不敏感的菌株保持强效活性 {svg_9}. 利奈唑胺是一种常用的抗生素,对其的耐药性是一个日益关注的问题。 因此,卡扎佐利有效治疗耐利奈唑胺菌株的能力是一个重要优势 {svg_10}.

大肠杆菌和金黄色葡萄球菌中蛋白质合成的抑制

在体外,已在大肠杆菌和金黄色葡萄球菌中显示出卡扎佐利对蛋白质合成的抑制,包括对利奈唑胺耐药的菌株 {svg_11}. 这种对革兰氏阴性菌(大肠杆菌)和革兰氏阳性菌(金黄色葡萄球菌)的广谱活性增强了它作为一种多用途抗生素的潜力。 金黄色葡萄球菌 {svg_12}.

翻译抑制的结构基础

卡扎佐利通过其噁唑烷酮部分与核糖体肽酰转移酶中心 (PTC) 附近的一个结合口袋结合,并将其独特的氟喹诺酮部分延伸到 PTC 的 A 位点 {svg_13}. 这种独特的结合机制使卡扎佐利能够通过干扰 tRNA 与 A 位点的结合来抑制蛋白质合成 {svg_14}.

医院感染的潜在治疗方法

卡扎佐利正在接受评估,用于治疗经常发生在住院患者中的艰难梭菌胃肠道感染 {svg_15}. 如果成功,它可以为这些难以治疗的感染提供急需的解决方案 {svg_16}.

作用机制

Cadazolid is an experimental antibiotic of the oxazolidinone class . It has been developed for the treatment of Clostridium difficile-associated diarrhea . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on Cadazolid.

Target of Action

Cadazolid primarily targets the bacterial protein synthesis machinery . It is effective against Clostridium difficile, a major cause of drug-resistant diarrhea in the elderly .

Mode of Action

Cadazolid acts by inhibiting the synthesis of proteins in the bacteria . This inhibition results in the prevention of toxin production and spore formation, which are crucial for the survival and virulence of the bacteria .

Biochemical Pathways

It is known that cadazolid inhibits protein synthesis, which is a crucial process for bacterial growth and survival . By inhibiting this process, Cadazolid prevents the bacteria from producing toxins and forming spores .

Pharmacokinetics

Cadazolid exhibits low systemic exposure and is poorly absorbed . Plasma concentrations of Cadazolid were found to be low, with no concentrations >3.3 ng/mL observed after single doses or >6.9 ng/mL after 10 days of multiple doses . The increase in systemic exposure to Cadazolid across doses was less than dose-proportional . The majority of the compound was recovered unchanged in the feces, resulting in high concentrations at the site of action (colon) .

Result of Action

The primary result of Cadazolid’s action is the inhibition of protein synthesis in the bacteria, leading to a decrease in toxin production and spore formation . This results in the effective treatment of Clostridium difficile-associated diarrhea .

Action Environment

difficile and a low propensity for resistance development .

属性

IUPAC Name

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFCFMXQTBGXQW-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6C[C@@H](OC6=O)CO)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F2N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145234
Record name Cadazolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1025097-10-2
Record name Cadazolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025097-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cadazolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025097102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadazolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cadazolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CADAZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OEA2UN10Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Cadazolid?

A1: Cadazolid primarily acts by inhibiting bacterial protein synthesis. [] It binds to the bacterial 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), interfering with the formation of peptide bonds and thus blocking protein synthesis. []

Q2: How does Cadazolid's mechanism of action differ from that of Linezolid, another oxazolidinone antibiotic?

A2: While both Cadazolid and Linezolid target bacterial protein synthesis, they exhibit different resistance mechanisms in C. difficile. Research suggests distinct binding sites on the ribosome and different mutations associated with resistance development for each drug. []

Q3: What mutations are associated with Cadazolid resistance in C. difficile?

A3: In vitro studies have identified mutations in ribosomal protein L4 (encoded by the rplD gene), as well as in tra and rmt genes, associated with Cadazolid resistance. [] These genes are involved in various aspects of ribosomal function and translation.

Q4: Does Cadazolid exhibit cross-resistance with other antibiotics?

A4: Studies show no significant cross-resistance between Cadazolid and other antibiotics, including Linezolid, fluoroquinolones, and fidaxomicin. [] This suggests Cadazolid retains activity against strains resistant to these other agents.

Q5: What is the significance of Cadazolid's low systemic exposure?

A5: Cadazolid exhibits minimal systemic absorption and is primarily excreted unchanged in feces. [, ] This results in high concentrations within the intestinal tract, the site of CDI, minimizing systemic side effects and maximizing drug action at the infection site. []

Q6: How does Cadazolid affect C. difficile toxin production?

A6: Unlike metronidazole and vancomycin, Cadazolid potently inhibits the production of both toxin A and toxin B by C. difficile, even at growth-inhibitory concentrations. [] These toxins are major contributors to the pathogenesis of CDI.

Q7: Does Cadazolid impact C. difficile spore formation?

A7: Cadazolid demonstrates significant inhibition of C. difficile spore formation at growth-inhibitory concentrations. [] This effect could potentially contribute to reduced CDI recurrence rates.

Q8: How does Cadazolid affect the gut microbiota compared to vancomycin?

A9: Cadazolid appears to have a more favorable impact on the gut microbiota compared to vancomycin. Studies show less alteration in fecal microbiome composition and diversity in patients treated with Cadazolid compared to those receiving vancomycin. []

Q9: Which specific bacterial groups in the gut microbiota are less affected by Cadazolid compared to vancomycin?

A10: Cadazolid, even at higher doses, demonstrates less impact on Bacteroidetes, Clostridium clusters XIVa and IV compared to vancomycin. [] This suggests a more targeted effect on C. difficile with less disruption of beneficial gut commensals.

Q10: What is the safety profile of Cadazolid based on current research?

A11: Cadazolid appears well-tolerated in clinical trials, with a safety profile comparable to vancomycin. [, ] The most common adverse event reported was headache, with no dose-dependent relationship observed. []

Q11: Does Cadazolid promote the intestinal colonization of vancomycin-resistant enterococci (VRE)?

A12: Research indicates that Cadazolid treatment did not lead to intestinal VRE overgrowth in mice. [] This finding suggests a lower risk of promoting VRE colonization compared to some other antibiotics used for CDI.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。